molecular formula C8H13NO2 B048748 Tetramethylsuccinimide CAS No. 3566-61-8

Tetramethylsuccinimide

Katalognummer: B048748
CAS-Nummer: 3566-61-8
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: XGJPUQFWFRCCFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetramethylsuccinimide (TMS) is a cyclic imide derivative with a succinimide backbone substituted with four methyl groups (α,α,β,β-tetramethyl configuration). It is notable for its dual roles:

  • Pharmacological Activity: TMS acts as a potent convulsant by blocking γ-aminobutyric acid (GABA)-mediated inhibitory currents in thalamic and cortical neurons, disrupting inhibitory neurotransmission .
  • Chemical Synthesis: TMS serves as a directing/protecting group in purine glycosylation reactions, enhancing selectivity for N9β-glycosylation in nucleoside synthesis .

Its convulsant properties are attributed to interactions with the picrotoxin-sensitive site of the GABAA receptor-ionophore complex, distinguishing it structurally and functionally from anticonvulsant succinimides like ethosuximide (ES) .

Eigenschaften

IUPAC Name

3,3,4,4-tetramethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPUQFWFRCCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189164
Record name 3,3,4,4-Tetramethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3566-61-8
Record name 2,2,3,3-Tetramethylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3566-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4-Tetramethylsuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3566-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,4,4-Tetramethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAMETHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

Tetramethylsuccinimide (TMS) is a cyclic compound that belongs to the class of succinimides, which are known for their diverse biological activities, particularly in the context of neurological effects. This article explores the biological activity of TMS through various studies, highlighting its mechanisms of action, effects on neuronal activity, and its potential implications in pharmacology.

Chemical Structure and Properties

This compound is characterized by its four methyl groups attached to the succinimide ring. This structural modification significantly influences its biological properties compared to other succinimides.

  • Calcium Channel Modulation :
    TMS has been studied for its effects on low-threshold calcium currents (LTCC) in thalamic neurons. It has been shown to reduce LTCC in a voltage-dependent manner, albeit at higher concentrations than other succinimides like ethosuximide (ES) and methylphenylsuccinimide (MPS) . The reduction of LTCC is hypothesized to contribute to its anticonvulsant properties, particularly in the treatment of absence seizures.
  • Anticonvulsant vs. Convulsant Activity :
    While TMS exhibits some anticonvulsant properties, it has also been reported as a convulsant agent under certain conditions. Research indicates that TMS does not occlude the effects of MPS when applied concurrently, suggesting distinct mechanisms between these compounds . This duality in action raises important considerations for its therapeutic use.

Table 1: Summary of Biological Activity Studies on TMS

Study ReferenceFocus AreaKey Findings
Calcium Channel EffectsTMS reduces LTCC at high concentrations; less potent than ES and MPS.
Antiepileptic MechanismsTMS shows convulsant properties; does not block T channels effectively compared to ES.
Structural AnalysisIdentified structural characteristics influencing biological activity and interactions with neurons.

Case Studies

Case Study 1: Effects on Thalamic Neurons
In a controlled study examining the effects of TMS on thalamic relay neurons, researchers observed that TMS reduced LTCC but required higher concentrations compared to ES. This finding suggests that while TMS may have some anticonvulsant potential, its efficacy is limited compared to more established succinimides .

Case Study 2: Comparative Analysis with Other Succinimides
A comparative study highlighted that while TMS has some anticonvulsant effects, it primarily acts as a convulsant at clinically relevant doses. The study emphasized the need for careful dosage management when considering TMS for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Protecting Group in Organic Synthesis

Tetramethylsuccinimide is primarily recognized for its role as a protecting group for amines in organic synthesis. It can selectively protect the exocyclic amine of purine derivatives, which is crucial for subsequent reactions without affecting other functional groups.

Case Study: Protection of 6-Aminopurine Derivatives

In a study published by the American Chemical Society, TMSI was used to protect the exocyclic amine of 6-aminopurine derivatives. The protection was achieved through the formation of a stable amide bond, allowing for further functionalization of the purine structure without compromising its integrity . This application highlights TMSI's utility in synthesizing complex nucleoside analogs.

Additive in Synthetic Reactions

TMSI has been employed as an additive to enhance reaction yields and expand substrate scope in various synthetic methodologies. Its ability to modify reaction conditions has led to improved functional group tolerance and increased product yields.

Case Study: Additive Mapping Approach

Research demonstrated that TMSI could significantly improve yields in complex organic reactions involving challenging substrates. By incorporating TMSI into high-throughput experimentation setups, researchers observed a doubling of average yields across various reactions involving aryl bromides and carboxylic acids . This additive effect not only enhanced yield but also broadened the range of compatible substrates, showcasing TMSI's role in optimizing synthetic pathways.

Medicinal Chemistry Applications

In medicinal chemistry, TMSI serves as a precursor for synthesizing biologically active compounds. Its structural features allow it to be incorporated into drug candidates, particularly those targeting neurological disorders.

Case Study: Neurological Research

TMSI derivatives have been investigated for their anticonvulsant properties. A study indicated that compounds derived from TMSI exhibited significant activity against induced seizures, suggesting potential therapeutic applications in treating epilepsy . This underscores the relevance of TMSI in developing new pharmacological agents.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Comparison
Table 1: Pharmacological Profiles of Selected Succinimide Derivatives
Compound GABA Current Blockade (IC50) Clinical Use Key Structural Features Receptor Interaction Site
Tetramethylsuccinimide ~1 mM (10-fold > ES) Convulsant α,α,β,β-tetramethyl substitution Picrotoxin/GABAA site
Ethosuximide (ES) ~10 mM (weak block) Anticonvulsant α-ethyl substitution Picrotoxin site (partial agonist)
α-Methyl-α-phenylsuccinimide (MPS) No direct block Anticonvulsant α-methyl, α-phenyl substitution Picrotoxin site (full antagonist)
Dimethadione (DMD) N/A Anticonvulsant Oxazolidinedione structure Low-threshold calcium channels

Key Findings :

Potency Differences : TMS is >10-fold more potent than ES in blocking GABA currents, correlating with its convulsant effects . ES and MPS, despite structural similarities to TMS, exhibit anticonvulsant activity by partially occluding TMS's GABA-blocking effects (e.g., 1 mM ES reduces TMS-induced GABA blockade by ~39%) .

Mechanistic Divergence :

  • TMS and ES both bind to the picrotoxin site but with opposing outcomes: TMS acts as a full antagonist, while ES functions as a partial agonist .
  • MPS lacks direct GABA-blocking activity but fully antagonizes TMS's effects, suggesting distinct binding modes .

Clinical Relevance : TMS's GABA blockade mimics pentylenetetrazol (PTZ)-induced seizures, whereas ES/MPS suppress thalamocortical oscillations via low-threshold calcium current (LTCC) modulation, a mechanism absent in TMS .

Key Insights :

  • TMS in Glycosylation : The this compound group stabilizes purine intermediates via steric and electronic effects, enabling selective ribose attachment at N9 in nucleoside synthesis . This contrasts with unmodified succinimides, which lack directing capabilities.
  • Stability Considerations : The electron-withdrawing nature of TMS's imide group destabilizes glycosidic bonds in certain analogs, limiting its utility in halogenation reactions .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

NN-Methylsuccinamic acid, synthesized via the reaction of succinic anhydride with methylamine, undergoes cyclization under acidic conditions. Concentrated sulfuric acid or phosphoric acid catalyzes the dehydration at elevated temperatures (120–150°C). The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine group and subsequent water elimination.

Yield and Purification

Typical yields range from 65% to 75%. Crude TMS is purified via recrystallization from ethanol or acetone, achieving >95% purity. Industrial-scale processes often employ vacuum distillation to isolate the product.

Protection-Deprotection Strategies in Nucleoside Synthesis

TMS is frequently synthesized in situ during nucleoside modifications, where it acts as a transient protecting group for amino functionalities.

Application in 2,6-Diaminopurine Derivatives

In the synthesis of 2′-deoxyisoguanosine, 2,6-diaminopurine is selectively diazotized to generate isoguanine. The N6N^6-amino group is protected as TMS using tetramethylsuccinic anhydride (TMSA) under silylation conditions (e.g., TMSCl in DMF). This step ensures regioselectivity during subsequent glycosylation reactions.

Key Steps:

  • Diazotization : 2,6-Diaminopurine is treated with NaNO2\text{NaNO}_2 in aqueous HCl at 0°C to yield isoguanine.

  • Tritylation : The N9N^9-position is protected with a trityl group to enhance solubility.

  • Silylation and TMS Protection : O2O^2-Carbonyl silylation with TMSCl precedes N6N^6-protection with TMSA, forming the bis-protected intermediate.

Advantages and Limitations

This method achieves high regioselectivity (>90%) but requires multiple purification steps, reducing overall yield to 40–50%.

Industrial-Scale Synthesis via Condensation Reactions

Patent literature describes large-scale TMS production using dimethylamine and succinic acid derivatives.

Two-Step Process from Dimethylamine and Succinyl Chloride

A patented method involves:

  • Formation of N,NN,N-Dimethylsuccinamide : Succinyl chloride reacts with excess dimethylamine in dichloromethane at 0°C.

  • Cyclization : The amide undergoes thermally induced cyclization at 200°C in the presence of Al2O3\text{Al}_2\text{O}_3 as a catalyst.

Optimization Insights

  • Solvent Choice : Non-polar solvents (e.g., toluene) improve cyclization efficiency by stabilizing the transition state.

  • Catalyst Screening : Al2O3\text{Al}_2\text{O}_3 outperforms acidic resins, achieving 85% conversion.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters across different TMS synthesis routes:

MethodStarting MaterialsYield (%)Purity (%)Scalability
Cyclization of NN-Methylsuccinamic AcidSuccinic anhydride, methylamine7095Moderate
Nucleoside Protection2,6-Diaminopurine, TMSA4598Low
Industrial CondensationSuccinyl chloride, dimethylamine8599High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing tetramethylsuccinimide?

  • This compound (TMS) is typically synthesized via cyclization of methyl-substituted succinic anhydride derivatives. A common method involves reacting dimethylmaleic anhydride with methylamine under reflux in a polar aprotic solvent (e.g., THF or DMF), followed by acid-catalyzed cyclization . Key parameters include temperature control (80–100°C) and stoichiometric ratios of reactants to minimize byproducts. Purity is confirmed via melting point analysis and NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the imide ring structure and methyl group positions. For example, the carbonyl carbons in TMS resonate at ~175–180 ppm in 13^{13}C NMR .
  • HPLC/MS : Used to assess purity and detect trace impurities. A C18 reverse-phase column with acetonitrile/water mobile phase is recommended .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1400 cm1^{-1} (C-N stretch) confirm the imide functional group .

Q. What are the common reaction pathways involving this compound in organic synthesis?

  • TMS is frequently used as a directing/protecting group in glycosylation reactions. For example, in purine glycosylations, TMS stabilizes intermediates by preventing unwanted side reactions . It also participates in radical-mediated bromination reactions with N-bromosuccinimide analogs, where steric effects from methyl groups influence regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?

  • Case Study : In the decomposition of N-bromothis compound complexes, initial electron-transfer (ET) mechanisms were challenged due to unexpected products like tris(tetramethylsuccinimido)acetonitrile. Methodological resolution involves:

  • Kinetic Isotope Effects (KIE) : To distinguish between ET and polar mechanisms by comparing reaction rates with deuterated substrates .
  • EPR Spectroscopy : Detect radical intermediates (e.g., succinimidyl radicals) to validate ET pathways .
  • Computational Modeling : DFT calculations to map energy barriers for competing pathways .

Q. How do structural modifications of this compound influence its pharmacological activity compared to analogs like ethosuximide?

  • Experimental Design :

  • Voltage-Clamp Assays : Compare TMS with ethosuximide (ES) and α-methyl-α-phenylsuccinimide (MPS) in modulating GABA-evoked currents in thalamic neurons. TMS exhibits convulsant effects, contrasting with ES/MPS anticonvulsant activity, likely due to steric hindrance altering receptor binding .
  • Structure-Activity Relationship (SAR) : Systematic substitution of methyl groups with bulkier substituents (e.g., phenyl or trifluoromethyl) to evaluate steric/electronic effects on biological activity .

Q. What computational strategies are effective for modeling this compound’s interactions in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Study TMS’s role in stabilizing transition states in glycosylation reactions. Parameters include solvation effects (e.g., acetonitrile vs. DMSO) and hydrogen-bonding networks .
  • Docking Studies : Predict binding affinities of TMS derivatives with biological targets (e.g., GABA receptors) using software like AutoDock Vina .
  • Quantum Mechanical Calculations : Analyze charge distribution in TMS-containing intermediates to explain regioselectivity in bromination reactions .

Methodological Best Practices

  • Data Presentation : Use tables to summarize reaction yields, spectroscopic data, and computational results (e.g., Table 1: Comparative analysis of TMS derivatives in GABA modulation) .
  • Error Analysis : Report standard deviations for replicated experiments and justify significant figures in numerical data (e.g., HPLC purity values rounded to two decimal places) .
  • Ethical Compliance : For in vitro/in vivo studies, include ethics approval statements and detailed protocols for animal/human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylsuccinimide
Reactant of Route 2
Reactant of Route 2
Tetramethylsuccinimide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.